molecular formula C17H18F2N2O3 B11132811 N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide

N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide

Cat. No.: B11132811
M. Wt: 336.33 g/mol
InChI Key: GRPAJZNSSQAUHO-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide is a synthetic organic compound characterized by its unique structure, which includes a difluorobenzyl group and a pyridinyl butanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide typically involves multiple steps:

    Formation of the Pyridinyl Moiety: The pyridinyl ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methyl-4-hydroxy-6-oxo-1(6H)-pyridine.

    Attachment of the Butanamide Chain: The butanamide chain is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Introduction of the Difluorobenzyl Group: The final step involves the alkylation of the amide nitrogen with 2,6-difluorobenzyl chloride under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridinyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorobenzyl and pyridinyl butanamide moieties allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18F2N2O3

Molecular Weight

336.33 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanamide

InChI

InChI=1S/C17H18F2N2O3/c1-11-8-12(22)9-17(24)21(11)7-3-6-16(23)20-10-13-14(18)4-2-5-15(13)19/h2,4-5,8-9,22H,3,6-7,10H2,1H3,(H,20,23)

InChI Key

GRPAJZNSSQAUHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NCC2=C(C=CC=C2F)F)O

Origin of Product

United States

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